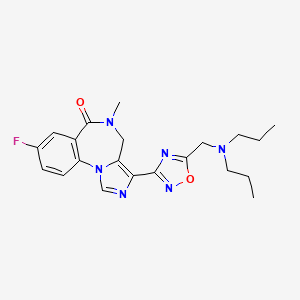

Ro-48-6791

Descripción

Propiedades

IUPAC Name |

3-[5-[(dipropylamino)methyl]-1,2,4-oxadiazol-3-yl]-8-fluoro-5-methyl-4H-imidazo[1,5-a][1,4]benzodiazepin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25FN6O2/c1-4-8-27(9-5-2)12-18-24-20(25-30-18)19-17-11-26(3)21(29)15-10-14(22)6-7-16(15)28(17)13-23-19/h6-7,10,13H,4-5,8-9,11-12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOQIYRGMEFBZTI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CCC)CC1=NC(=NO1)C2=C3CN(C(=O)C4=C(N3C=N2)C=CC(=C4)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25FN6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10938143 | |

| Record name | 3-{5-[(Dipropylamino)methyl]-1,2,4-oxadiazol-3-yl}-8-fluoro-5-methyl-4,5-dihydro-6H-imidazo[1,5-a][1,4]benzodiazepin-6-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10938143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

412.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

172407-17-9 | |

| Record name | 3-[5-[(Dipropylamino)methyl]-1,2,4-oxadiazol-3-yl]-8-fluoro-4,5-dihydro-5-methyl-6H-imidazo[1,5-a][1,4]benzodiazepin-6-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=172407-17-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | RO-48-6791 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0172407179 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-{5-[(Dipropylamino)methyl]-1,2,4-oxadiazol-3-yl}-8-fluoro-5-methyl-4,5-dihydro-6H-imidazo[1,5-a][1,4]benzodiazepin-6-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10938143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | RO-48-6791 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NKE9773PBB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Ro-48-6791

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ro-48-6791 is a potent, short-acting imidazobenzodiazepine derivative that functions as a positive allosteric modulator of the γ-aminobutyric acid type A (GABA-A) receptor. Developed by Hoffmann-La Roche in the 1990s, it was initially investigated as an intravenous anesthetic and sedative. As a full agonist at the benzodiazepine binding site on the GABA-A receptor, Ro-48-6791 enhances the receptor's affinity for its endogenous ligand, GABA. This potentiation of GABAergic neurotransmission leads to an increased influx of chloride ions into neurons, resulting in hyperpolarization of the cell membrane and a subsequent reduction in neuronal excitability. This document provides a comprehensive overview of the molecular mechanism of action of Ro-48-6791, including its interaction with the GABA-A receptor, its impact on ion channel function, and the downstream signaling consequences. Detailed experimental protocols and quantitative data are presented to offer a complete technical resource for the scientific community.

Core Mechanism of Action: Positive Allosteric Modulation of the GABA-A Receptor

The primary mechanism of action of Ro-48-6791 is its function as a positive allosteric modulator of the GABA-A receptor.[1] GABA-A receptors are ligand-gated ion channels that are crucial for mediating fast inhibitory neurotransmission in the central nervous system. These receptors are pentameric structures composed of various subunits, with the most common isoform in the brain consisting of two α, two β, and one γ subunit.

Ro-48-6791, like other benzodiazepines, binds to a specific site on the GABA-A receptor, distinct from the GABA binding site. This benzodiazepine binding site is located at the interface of the α and γ subunits. Upon binding, Ro-48-6791 induces a conformational change in the receptor that increases its affinity for GABA. This enhanced binding of GABA leads to a more frequent opening of the integral chloride (Cl⁻) ion channel. The resulting influx of chloride ions into the neuron causes hyperpolarization of the neuronal membrane, making it more difficult for the neuron to reach the action potential threshold and fire. This ultimately leads to a potentiation of the inhibitory effects of GABA.

dot

Quantitative Data

Binding Affinity

| Compound | GABA-A Receptor Subtype | Ki (nM) |

| Diazepam | α1β2γ2 | 2.5 |

| α2β2γ2 | 3.1 | |

| α3β2γ2 | 4.0 | |

| α5β2γ2 | 1.8 | |

| Midazolam | α1β2γ2 | 5.2 |

| α2β2γ2 | 6.3 | |

| α3β2γ2 | 8.1 | |

| α5β2γ2 | 4.5 |

Note: Data for Diazepam and Midazolam are representative values from literature and are provided for comparative purposes. Specific Ki values for Ro-48-6791 would require dedicated experimental determination.

Electrophysiological Potentiation

The functional consequence of Ro-48-6791 binding is the potentiation of GABA-induced chloride currents. This is typically quantified using electrophysiological techniques such as two-electrode voltage clamp or whole-cell patch clamp on cells expressing specific GABA-A receptor subtypes. The table below illustrates the expected potentiation of GABA-induced currents by a benzodiazepine agonist.

| Compound | GABA-A Receptor Subtype | GABA EC₅₀ (μM) | Fold Potentiation at 100 nM |

| Ro-48-6791 (Hypothetical) | α1β2γ2 | ~10 | >10 |

| α2β2γ2 | ~15 | >10 | |

| α3β2γ2 | ~20 | >10 | |

| α5β2γ2 | ~5 | >10 |

Note: The data for Ro-48-6791 is hypothetical and based on its known high potency. Actual values would need to be determined experimentally.

Experimental Protocols

Radioligand Binding Assay

This protocol is designed to determine the binding affinity (Ki) of Ro-48-6791 for different GABA-A receptor subtypes.

Methodology:

-

Membrane Preparation:

-

Culture human embryonic kidney (HEK293) cells stably expressing specific human GABA-A receptor subunit combinations (e.g., α1β2γ2, α2β2γ2, etc.).

-

Harvest cells and homogenize in ice-cold Tris-HCl buffer (50 mM, pH 7.4).

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

-

Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the cell membranes.

-

Wash the membrane pellet by resuspension in fresh buffer and recentrifugation.

-

Resuspend the final pellet in assay buffer and determine the protein concentration using a standard method (e.g., Bradford assay).

-

-

Binding Assay:

-

In a 96-well plate, combine the cell membrane preparation (typically 50-100 µg of protein), a fixed concentration of a suitable radioligand (e.g., [³H]flumazenil or [³H]Ro 15-1788), and varying concentrations of Ro-48-6791.

-

Incubate the mixture at 4°C for 60-90 minutes to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.

-

Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using liquid scintillation counting.

-

-

Data Analysis:

-

Determine non-specific binding in the presence of a high concentration of an unlabeled benzodiazepine (e.g., 10 µM diazepam).

-

Subtract non-specific binding from total binding to obtain specific binding.

-

Plot the percentage of specific binding against the logarithm of the Ro-48-6791 concentration to generate a competition curve.

-

Calculate the IC₅₀ value (the concentration of Ro-48-6791 that inhibits 50% of specific radioligand binding) by non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

dot

Whole-Cell Patch-Clamp Electrophysiology

This protocol is used to measure the potentiation of GABA-induced chloride currents by Ro-48-6791.

Methodology:

-

Cell Preparation:

-

Plate HEK293 cells expressing the desired GABA-A receptor subtype onto glass coverslips.

-

Use cells 24-48 hours after plating for recording.

-

-

Recording Setup:

-

Place a coverslip in a recording chamber on the stage of an inverted microscope.

-

Continuously perfuse the chamber with an external solution containing (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, and 10 glucose (pH 7.4).

-

Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with an internal solution containing (in mM): 140 CsCl, 10 EGTA, 10 HEPES, 2 Mg-ATP, and 0.2 Na-GTP (pH 7.2). The high chloride concentration in the internal solution allows for the measurement of inward chloride currents at a holding potential of -60 mV.

-

-

Recording Procedure:

-

Establish a whole-cell patch-clamp configuration on a single cell.

-

Voltage-clamp the cell at a holding potential of -60 mV.

-

Apply GABA at its EC₅-EC₂₀ concentration using a rapid solution exchange system to elicit a control current.

-

Co-apply the same concentration of GABA with varying concentrations of Ro-48-6791.

-

Record the potentiation of the GABA-induced current in the presence of Ro-48-6791.

-

-

Data Analysis:

-

Measure the peak amplitude of the GABA-induced currents in the absence and presence of Ro-48-6791.

-

Calculate the percentage potentiation of the GABA response for each concentration of Ro-48-6791.

-

Plot the percentage potentiation against the logarithm of the Ro-48-6791 concentration to generate a concentration-response curve.

-

Determine the EC₅₀ for potentiation and the maximum potentiation effect.

-

dot

Downstream Signaling Pathways

The immediate downstream effect of Ro-48-6791 action is the influx of chloride ions, leading to neuronal hyperpolarization. This hyperpolarization has several key downstream consequences:

-

Inhibition of Action Potential Firing: By moving the membrane potential further away from the threshold for firing, Ro-48-6791 reduces the likelihood of action potential generation in response to excitatory stimuli.

-

Shunting Inhibition: The opening of chloride channels increases the membrane conductance, which can "shunt" or reduce the impact of excitatory postsynaptic potentials (EPSPs), further contributing to the overall inhibitory effect.

-

Modulation of Network Activity: By enhancing inhibition, Ro-48-6791 can significantly alter the activity of neuronal circuits, leading to its sedative, anxiolytic, and anesthetic effects.

While the primary signaling event is the chloride influx, prolonged changes in neuronal activity and intracellular ion concentrations can potentially trigger longer-term adaptive responses within the neuron, although these are not the direct and immediate mechanism of action of Ro-48-6791.

dot

References

Ro-48-6791: An In-depth Technical Guide on a Potent GABA-A Receptor Agonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ro-48-6791 is a potent, short-acting imidazobenzodiazepine derivative developed by Hoffmann-La Roche in the 1990s.[1] As a positive allosteric modulator of the γ-aminobutyric acid type A (GABA-A) receptor, it exhibits sedative, amnestic, and anxiolytic properties.[1][2] This technical guide provides a comprehensive overview of Ro-48-6791, focusing on its core function as a GABA-A receptor agonist. It details its chemical properties, mechanism of action, and the experimental protocols essential for its characterization. While specific quantitative binding and efficacy data for Ro-48-6791 at various GABA-A receptor subtypes are not publicly available following the discontinuation of its clinical development, this guide presents the methodologies to generate such critical data.[1] The included diagrams and protocols are intended to serve as a foundational resource for researchers investigating Ro-48-6791 or similar GABAergic compounds.

Introduction

γ-Aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system (CNS).[3][4] Its primary receptor, the GABA-A receptor, is a ligand-gated ion channel that, upon activation, conducts chloride ions across the neuronal membrane, leading to hyperpolarization and reduced neuronal excitability.[3][4][5] The GABA-A receptor is a heteropentameric complex assembled from a variety of subunits (e.g., α, β, γ), giving rise to a multitude of receptor subtypes with distinct pharmacological properties and anatomical distributions.[4][5]

Benzodiazepines, such as Ro-48-6791, are a class of drugs that act as positive allosteric modulators of GABA-A receptors.[3][6] They bind to a site on the receptor distinct from the GABA binding site and enhance the effect of GABA, increasing the frequency of channel opening.[3] This potentiation of GABAergic neurotransmission underlies their therapeutic effects.

Ro-48-6791 was developed as a water-soluble, short-acting alternative to midazolam for anesthetic and sedative applications.[1] Clinical studies demonstrated that it is approximately 4-6 times more potent than midazolam with a comparable onset and duration of action.[1][7][8] Despite promising initial findings, its clinical development was halted, and consequently, a detailed public record of its in-vitro pharmacological profile at specific GABA-A receptor subtypes is lacking.[1]

Chemical and Physical Properties

| Property | Value |

| IUPAC Name | 8-fluoro-5-methyl-3-[5-(dipropylaminomethyl)-1,2,4-oxadiazol-3-yl]-4,5-dihydro-6H-imidazo[1,5-a][1,4]benzodiazepin-6-one |

| Molecular Formula | C21H25FN6O2 |

| Molar Mass | 412.47 g/mol [1] |

| CAS Number | 172407-17-9[9] |

| Appearance | Water-soluble compound[1][10] |

Mechanism of Action: GABA-A Receptor Modulation

Ro-48-6791 acts as a full agonist at the benzodiazepine binding site of the GABA-A receptor.[10] This allosteric modulation enhances the receptor's affinity for GABA, leading to an increased frequency of chloride channel opening and a potentiation of the inhibitory postsynaptic current. The overall effect is a dampening of neuronal activity.

Caption: GABA-A receptor signaling pathway modulated by Ro-48-6791.

Quantitative Pharmacological Data

A comprehensive understanding of a GABA-A receptor modulator requires quantitative data on its binding affinity (Ki) and functional efficacy (EC50 or IC50) at various receptor subtypes. As previously noted, specific data for Ro-48-6791 is not publicly available. The following tables are presented as templates that would be populated with data generated from the experimental protocols detailed in the subsequent sections.

Table 1: Binding Affinity (Ki) of Ro-48-6791 at Recombinant Human GABA-A Receptor Subtypes

| Receptor Subtype | Ki (nM) |

| α1β2γ2 | Data to be determined |

| α2β2γ2 | Data to be determined |

| α3β2γ2 | Data to be determined |

| α5β2γ2 | Data to be determined |

| Other subtypes | Data to be determined |

Table 2: Functional Efficacy (EC50/IC50) of Ro-48-6791 at Recombinant Human GABA-A Receptor Subtypes

| Receptor Subtype | EC50/IC50 (nM) | Max Efficacy (% of GABA response) |

| α1β2γ2 | Data to be determined | Data to be determined |

| α2β2γ2 | Data to be determined | Data to be determined |

| α3β2γ2 | Data to be determined | Data to be determined |

| α5β2γ2 | Data to be determined | Data to be determined |

| Other subtypes | Data to be determined | Data to be determined |

Experimental Protocols

The following are detailed methodologies for key experiments required to characterize the pharmacology of Ro-48-6791 as a GABA-A receptor agonist.

Radioligand Binding Assay for GABA-A Receptors

This protocol is adapted from standard methods for determining the binding affinity of a compound for GABA-A receptors.[11]

Objective: To determine the inhibitory constant (Ki) of Ro-48-6791 for the benzodiazepine binding site on different GABA-A receptor subtypes.

Materials:

-

HEK293 cells transiently or stably expressing specific human GABA-A receptor subtypes (e.g., α1β2γ2, α2β2γ2, etc.).

-

[³H]-Flumazenil (a high-affinity benzodiazepine site radioligand).

-

Ro-48-6791.

-

Unlabeled Flumazenil (for determining non-specific binding).

-

Binding Buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

-

Scintillation cocktail.

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Membrane Preparation:

-

Culture and harvest HEK293 cells expressing the desired GABA-A receptor subtype.

-

Homogenize cells in ice-cold binding buffer.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.

-

Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the cell membranes.

-

Wash the membrane pellet by resuspension in fresh binding buffer and recentrifugation. Repeat this step twice.

-

Resuspend the final pellet in binding buffer and determine the protein concentration (e.g., using a BCA assay).

-

-

Binding Assay:

-

In a 96-well plate, add the following to each well in triplicate:

-

Total Binding: Cell membranes, [³H]-Flumazenil (at a concentration near its Kd), and binding buffer.

-

Non-specific Binding: Cell membranes, [³H]-Flumazenil, and a high concentration of unlabeled Flumazenil (e.g., 10 µM).

-

Competition Binding: Cell membranes, [³H]-Flumazenil, and varying concentrations of Ro-48-6791.

-

-

Incubate the plate at 4°C for 60-90 minutes to reach equilibrium.

-

-

Filtration and Counting:

-

Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

-

Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and allow to equilibrate.

-

Measure the radioactivity in a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding of [³H]-Flumazenil against the log concentration of Ro-48-6791.

-

Determine the IC50 value of Ro-48-6791 from the resulting competition curve using non-linear regression.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Caption: Experimental workflow for radioligand binding assay.

Two-Electrode Voltage Clamp (TEVC) Electrophysiology in Xenopus Oocytes

This protocol is a standard method for assessing the functional effects of a compound on ligand-gated ion channels expressed in Xenopus oocytes.[12]

Objective: To determine the EC50 and maximal efficacy of Ro-48-6791 in modulating GABA-evoked currents at specific GABA-A receptor subtypes.

Materials:

-

Xenopus laevis oocytes.

-

cRNAs for the desired human GABA-A receptor subunits (e.g., α1, β2, γ2).

-

GABA.

-

Ro-48-6791.

-

TEVC setup (amplifier, electrodes, perfusion system).

-

Recording solution (e.g., ND96).

Procedure:

-

Oocyte Preparation and Injection:

-

Harvest and defolliculate Xenopus oocytes.

-

Inject oocytes with a mixture of cRNAs for the desired GABA-A receptor subunits.

-

Incubate the injected oocytes for 2-5 days to allow for receptor expression.

-

-

Electrophysiological Recording:

-

Place an oocyte in the recording chamber and perfuse with recording solution.

-

Impale the oocyte with two microelectrodes (one for voltage clamping, one for current recording).

-

Clamp the oocyte membrane potential at a holding potential of -60 to -80 mV.

-

-

Drug Application and Data Acquisition:

-

Establish a baseline current.

-

Apply a sub-maximal concentration of GABA (e.g., EC10-EC20) to elicit a control current.

-

Co-apply the same concentration of GABA with varying concentrations of Ro-48-6791.

-

Record the peak current amplitude for each concentration of Ro-48-6791.

-

To determine the effect on the GABA EC50, generate GABA dose-response curves in the absence and presence of a fixed concentration of Ro-48-6791.

-

-

Data Analysis:

-

Normalize the current responses to the control GABA response.

-

Plot the normalized current as a function of the log concentration of Ro-48-6791 to determine the EC50 and maximal potentiation.

-

Plot GABA dose-response curves with and without Ro-48-6791 to determine the shift in GABA potency.

-

Caption: Workflow for two-electrode voltage clamp electrophysiology.

Conclusion

Ro-48-6791 is a potent, short-acting GABA-A receptor agonist with a chemical structure and pharmacological profile that held promise for clinical applications in anesthesia and sedation. While its development was discontinued, it remains a valuable tool for research into GABAergic neurotransmission. This technical guide has provided a framework for understanding and further characterizing Ro-48-6791. The detailed experimental protocols for radioligand binding and electrophysiology offer a clear path for researchers to generate the quantitative data necessary to fully elucidate its subtype selectivity and functional efficacy at the diverse array of GABA-A receptors. Such data would be invaluable for a more complete understanding of its mechanism of action and for the broader field of GABA-A receptor pharmacology and drug development.

References

- 1. Ro48-6791 - Wikipedia [en.wikipedia.org]

- 2. GABA receptor agonist - Wikipedia [en.wikipedia.org]

- 3. GABA Receptor Physiology and Pharmacology - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. GABAA receptors: structure, function, pharmacology, and related disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structure, Function, and Modulation of GABAA Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. GABA Receptor Positive Allosteric Modulators - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Integrated pharmacokinetics and pharmacodynamics of Ro 48-6791, a new benzodiazepine, in comparison with midazolam during first administration to healthy male subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. [RO 48-6791--a short acting benzodiazepine. Pharmacokinetics and pharmacodynamics in young and old subjects in comparison to midazolam] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. medkoo.com [medkoo.com]

- 10. researchgate.net [researchgate.net]

- 11. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Electrophysiology of ionotropic GABA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Chemical Structure and Properties of Ro-48-6791

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ro-48-6791 is an imidazobenzodiazepine derivative developed by Hoffmann-La Roche in the 1990s as a short-acting anesthetic and sedative.[1] It acts as a positive allosteric modulator of the γ-aminobutyric acid type A (GABA-A) receptor, exhibiting a pharmacological profile similar to midazolam but with higher potency.[1] This technical guide provides a comprehensive overview of the chemical structure, properties, and available experimental data for Ro-48-6791.

Chemical Structure and Identification

The chemical structure of Ro-48-6791 is characterized by a fused imidazobenzodiazepine core, substituted with a fluoro group and a complex side chain containing a 1,2,4-oxadiazole ring and a dipropylamino group.

IUPAC Name: 3-{5-[(dipropylamino)methyl]-1,2,4-oxadiazol-3-yl}-8-fluoro-5-methyl-4,5-dihydro-6H-imidazo[1,5-a][2][3]benzodiazepin-6-one[1]

Table 1: Chemical Identifiers and Properties

| Property | Value | Reference |

| CAS Number | 172407-17-9 | [1] |

| Molecular Formula | C₂₁H₂₅FN₆O₂ | [1] |

| Molecular Weight | 412.47 g/mol | [1] |

| SMILES | CCCN(CCC)CC1=NOC(=N1)C2=CN=C3N2C(C(=O)C4=C(C=C(F)C=C4)N3C)C | |

| InChI | InChI=1S/C21H25FN6O2/c1-4-8-27(9-5-2)12-18-24-20(25-30-18)19-17-11-26(3)21(29)15-10-14(22)6-7-16(15)28(17)13-23-19/h6-7,10,13H,4-5,8-9,11-12H2,1-3H3 |

Synthesis

A detailed, step-by-step experimental protocol for the synthesis of Ro-48-6791 is not publicly available in the reviewed literature. However, the synthesis of related imidazobenzodiazepine derivatives typically involves a multi-step process. A general synthetic approach can be inferred from patent literature (US 5665718) and publications on similar compounds.[1]

Conceptual Synthesis Workflow

Caption: Conceptual workflow for the synthesis of Ro-48-6791.

Spectroscopic and Analytical Data

Mass Spectrometry

A highly sensitive method for the determination of Ro-48-6791 and its major metabolite, Ro 48-6792, in human plasma has been developed using column-switching microbore high-performance liquid chromatography coupled to ion spray tandem mass spectrometry.

Table 2: Mass Spectrometry Method Parameters

| Parameter | Value |

| Ionization Mode | Ion Spray (Positive) |

| Detection | Tandem Mass Spectrometry |

| Lower Limit of Quantification | 1 pg/mL in 1 mL plasma |

| Linear Range | 1 - 1000 pg/mL |

| Inter-assay Precision (at 10 pg/mL) | 3.4% |

| Inter-assay Accuracy (at 10 pg/mL) | 105% |

Biological Activity and Mechanism of Action

Ro-48-6791 is a potent positive allosteric modulator of the GABA-A receptor.[1] Like other benzodiazepines, it binds to the benzodiazepine site on the GABA-A receptor, which is located at the interface of the α and γ subunits. This binding enhances the effect of GABA, the primary inhibitory neurotransmitter in the central nervous system, by increasing the frequency of chloride channel opening. The influx of chloride ions leads to hyperpolarization of the neuronal membrane, resulting in a decrease in neuronal excitability.

GABA-A Receptor Signaling Pathway

Caption: Signaling pathway of GABA-A receptor modulation by Ro-48-6791.

Pharmacokinetics and Pharmacodynamics

Clinical studies have provided quantitative data on the pharmacokinetic and pharmacodynamic properties of Ro-48-6791, often in comparison to midazolam.

Table 3: Pharmacokinetic Parameters of Ro-48-6791 vs. Midazolam

| Parameter | Ro-48-6791 | Midazolam |

| Total Clearance (mL/min) | 1410 ± 380 | 399 ± 91 |

| Central Volume of Distribution (L) | 20.5 ± 7.1 | 7.9 ± 3.0 |

| Potency (relative to Midazolam) | 4-6 times more potent | 1 |

Table 4: Pharmacodynamic Parameters

| Parameter | Observation |

| Onset of Action | Fast, comparable to midazolam[1] |

| Duration of Action | Short, slightly shorter than midazolam[1] |

| Side Effects | Sedation, amnesia, dizziness[1] |

Experimental Protocols

Analysis of Ro-48-6791 in Human Plasma

Objective: To quantify the concentration of Ro-48-6791 and its major metabolite, Ro 48-6792, in human plasma.

Methodology:

-

Sample Preparation:

-

A 1 mL aliquot of human plasma is used.

-

Liquid-liquid extraction is performed.

-

The extract is subjected to solid-phase extraction.

-

-

Chromatography:

-

A column-switching microbore high-performance liquid chromatography (HPLC) system is employed.

-

Analytes are focused onto a microbore trapping column.

-

Backflushing of the trapping column onto a microbore capillary column (300 µm i.d., reversed-phase).

-

-

Detection:

-

Ion spray tandem mass spectrometry is used for detection and quantification.

-

Workflow for Plasma Analysis

References

Ro-48-6791: A Technical Guide on Water Solubility and Formulation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ro-48-6791 is an imidazobenzodiazepine derivative that acts as a positive allosteric modulator of the GABAA receptor.[1] Its water-soluble nature distinguishes it from many other benzodiazepines, offering advantages in formulation for research applications.[1] This technical guide provides an in-depth overview of the water solubility and formulation strategies for Ro-48-6791, supplemented with detailed experimental protocols and visual representations of its mechanism of action and experimental workflows.

Physicochemical Properties

A summary of the key physicochemical properties of Ro-48-6791 is presented below.

| Property | Value | Source |

| Chemical Formula | C21H25FN6O2 | [2] |

| Molecular Weight | 412.47 g/mol | [2] |

| Appearance | Solid powder | [2] |

| Water Solubility | Water-soluble (qualitative) | [1] |

| Other Solubilities | Soluble in DMSO | [2] |

Water Solubility and Formulation

Aqueous Solubility

Ro-48-6791 is described as a water-soluble compound, a characteristic that facilitates its use in aqueous buffers for in vitro assays and potential formulation for in vivo administration.[1] However, for precise experimental design, a quantitative determination of its solubility in water or relevant buffer systems is crucial. A standard method for this determination is the shake-flask method.

Formulation Strategies

The choice of formulation for Ro-48-6791 depends on the intended research application.

Table 1: Formulation Recommendations for Ro-48-6791

| Application | Recommended Formulation | Preparation Steps |

| In Vitro Assays (e.g., cell-based assays, receptor binding) | Stock solution in Dimethyl Sulfoxide (DMSO) | 1. Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO. 2. For the final assay, dilute the stock solution in the appropriate aqueous buffer (e.g., cell culture media, artificial cerebrospinal fluid) to the desired final concentration. Ensure the final DMSO concentration is low (typically <0.5%) to avoid solvent effects on the biological system. |

| In Vivo Studies (preclinical) | Vehicle containing a co-solvent | 1. Dissolve Ro-48-6791 in a minimal amount of a biocompatible organic solvent such as DMSO or ethanol. 2. Further dilute the solution with a sterile aqueous vehicle like saline, phosphate-buffered saline (PBS), or a solution containing a solubilizing agent such as Tween® 80 or polyethylene glycol (PEG). 3. The final formulation should be a clear solution and the concentration of the organic solvent should be minimized and tested for tolerability in the animal model. |

Experimental Protocols

Determination of Aqueous Solubility using the Shake-Flask Method

This protocol outlines the steps to determine the thermodynamic aqueous solubility of Ro-48-6791.[3][4][5]

Materials:

-

Ro-48-6791 powder

-

Purified water (e.g., Milli-Q® or equivalent)

-

Glass vials with screw caps

-

Orbital shaker or vortex mixer

-

Centrifuge

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of Ro-48-6791 powder to a glass vial. The exact amount should be more than what is expected to dissolve.

-

Add a known volume of purified water to the vial.

-

Securely cap the vial and place it on an orbital shaker at a constant temperature (e.g., 25°C or 37°C).

-

Shake the mixture for a sufficient time to reach equilibrium (typically 24-48 hours).

-

-

Separation of Undissolved Solid:

-

After shaking, centrifuge the vial at a high speed to pellet the undissolved solid.

-

Carefully collect the supernatant (the clear aqueous solution) without disturbing the pellet.

-

-

Quantification of Dissolved Ro-48-6791:

-

Prepare a series of standard solutions of Ro-48-6791 of known concentrations in a suitable solvent (e.g., a mixture of water and an organic solvent like acetonitrile or methanol).

-

Analyze the standard solutions and the collected supernatant by HPLC.

-

Construct a calibration curve by plotting the peak area from the HPLC chromatograms of the standard solutions against their known concentrations.

-

Use the calibration curve to determine the concentration of Ro-48-6791 in the supernatant. This concentration represents the aqueous solubility of the compound.

-

Workflow for In Vitro Electrophysiological Recording

This workflow describes a typical experiment to characterize the effect of Ro-48-6791 on GABAA receptor function using patch-clamp electrophysiology.[6][7]

References

- 1. Ro48-6791 - Wikipedia [en.wikipedia.org]

- 2. medkoo.com [medkoo.com]

- 3. downloads.regulations.gov [downloads.regulations.gov]

- 4. enamine.net [enamine.net]

- 5. bioassaysys.com [bioassaysys.com]

- 6. cellmicrosystems.com [cellmicrosystems.com]

- 7. Electrophysiological Studies of GABAA Receptors Using QPatch II, the Next Generation of Automated Patch-Clamp Instruments - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of Imidazobenzodiazepine Derivatives: The Case of Ro-48-6791

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of the synthetic pathways for imidazobenzodiazepine derivatives, with a specific focus on the potent and selective GABA-A receptor modulator, Ro-48-6791. This document details the necessary chemical transformations, experimental protocols, and the underlying pharmacology of this class of compounds.

Introduction

Imidazobenzodiazepines are a class of psychoactive compounds that act as modulators of the γ-aminobutyric acid (GABA) type A receptor. These compounds are of significant interest in drug discovery due to their potential therapeutic applications as anxiolytics, sedatives, and anticonvulsants. Ro-48-6791, a derivative developed by Hoffmann-La Roche, is a notable example that exhibits high affinity and selectivity for specific GABA-A receptor subtypes. This guide will elucidate the synthetic strategies employed to construct the complex architecture of Ro-48-6791 and related analogues.

Retrosynthetic Analysis and General Synthetic Strategy

The synthesis of Ro-48-6791 can be conceptually divided into two primary segments: the construction of the core imidazobenzodiazepine scaffold and the synthesis and subsequent attachment of the 3-position side chain.

A plausible retrosynthetic analysis is as follows:

Caption: Retrosynthetic analysis of Ro-48-6791.

Synthesis of the Imidazobenzodiazepine Core

The synthesis of the core structure, 8-fluoro-4,5-dihydro-5-methyl-6H-imidazo[1,5-a][1][2]-benzodiazepin-6-one, is a multi-step process commencing from commercially available starting materials. A key intermediate in this synthesis is the corresponding 3-carboxylic acid derivative.

Synthesis of 8-fluoro-5,6-dihydro-5-methyl-6-oxo-4H-imidazo[1,5-a][1][2]benzodiazepine-3-carboxylic acid

This pivotal intermediate can be prepared from its corresponding ethyl ester through saponification.

Experimental Protocol:

A solution of ethyl 8-fluoro-5,6-dihydro-5-methyl-6-oxo-4H-imidazo[1,5-a][1][2]-benzodiazepine-3-carboxylate (10 mmol) and sodium hydroxide (11 mmol) in a mixture of ethanol (20 ml) and water (10 ml) is stirred at room temperature.[1] The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is acidified with 1 N hydrochloric acid and concentrated. The precipitated product is collected by filtration and dried to yield 8-fluoro-5,6-dihydro-5-methyl-6-oxo-4H-imidazo[1,5-a][1][2]benzodiazepine-3-carboxylic acid.[1]

| Reactant | Molecular Weight | Moles | Volume/Mass |

| Ethyl 8-fluoro-5,6-dihydro-5-methyl-6-oxo-4H-imidazo[1,5-a][1][2]-benzodiazepine-3-carboxylate | 303.28 g/mol | 10 mmol | 3.03 g |

| Sodium Hydroxide | 40.00 g/mol | 11 mmol | 0.44 g |

| Ethanol | - | - | 20 ml |

| Water | - | - | 10 ml |

| 1 N Hydrochloric Acid | - | - | ~11 ml |

Table 1: Reactants for the synthesis of the carboxylic acid intermediate.

Decarboxylation to the Unsubstituted Core

The unsubstituted core can be obtained by heating the 3-carboxylic acid intermediate.

Experimental Protocol:

9.2 g of 8-fluoro-5,6-dihydro-5-methyl-6-oxo-4H-imidazo[1,5-a][1][2]benzodiazepine-3-carboxylic acid is heated to 290°C. After the evolution of carbon dioxide ceases, the residue is dissolved in chloroform and treated with hexane to precipitate the product. The crystals are filtered and dried to give 8-fluoro-4,5-dihydro-5-methyl-6H-imidazo[1,5-a][1][2]-benzodiazepin-6-one.[3]

| Reactant | Molecular Weight | Mass |

| 8-fluoro-5,6-dihydro-5-methyl-6-oxo-4H-imidazo[1,5-a][1][2]benzodiazepine-3-carboxylic acid | 275.24 g/mol | 9.2 g |

Table 2: Reactant for the decarboxylation reaction.

Synthesis of the 1,2,4-Oxadiazole Side Chain and Coupling

The synthesis of the 3-{5-[(dipropylamino)methyl]-1,2,4-oxadiazol-3-yl} side chain and its attachment to the imidazobenzodiazepine core is a critical step in the overall synthesis of Ro-48-6791. This typically involves the formation of the 1,2,4-oxadiazole ring from a carboxylic acid and an amidoxime, followed by coupling to the core.

General Synthesis of 2,5-disubstituted-1,3,4-oxadiazoles

A common method for the synthesis of 1,3,4-oxadiazoles involves the dehydrative cyclization of N,N'-diacylhydrazines.

Experimental Protocol:

To a N,N'-diacylhydrazine (0.007 mol), phosphorus oxychloride (0.24 mol) is added, and the mixture is heated to reflux for 6-24 hours.[4] The excess phosphorus oxychloride is removed by distillation, and the residue is dissolved in diethyl ether and poured into water. The mixture is neutralized with sodium carbonate, and the product is extracted with diethyl ether, dried, and evaporated to dryness.[4]

| Reactant | Moles | Volume |

| N,N'-diacylhydrazine | 0.007 mol | - |

| Phosphorus oxychloride | 0.24 mol | 22.4 ml |

Table 3: General reactants for 1,3,4-oxadiazole synthesis.

Coupling of the Side Chain to the Core

The coupling of the pre-formed side chain to the 3-position of the imidazobenzodiazepine core likely proceeds through an amide bond formation between the 3-carboxylic acid derivative of the core and an appropriate amino-functionalized oxadiazole, followed by further transformations. A direct one-pot synthesis-functionalization strategy for 2,5-disubstituted 1,3,4-oxadiazoles from carboxylic acids has also been described and could be adapted for this synthesis.[5][6]

Spectroscopic Data

| Data Type | Description |

| Formula | C21H25FN6O2 |

| Molar Mass | 412.469 g·mol−1 |

| 1H NMR | Expected signals in the aromatic region (6.0-8.0 ppm) for the protons on the benzodiazepine ring, signals for the methyl group on the nitrogen (around 2.5 ppm), and signals for the dipropylamino group on the side chain (0.8-3.0 ppm). |

| 13C NMR | Expected signals for the carbonyl carbon (around 170 ppm), aromatic carbons (110-150 ppm), and aliphatic carbons of the methyl and dipropylamino groups (10-60 ppm). |

| Mass Spec | A molecular ion peak corresponding to the molar mass is expected. |

Table 4: Expected Spectroscopic Data for Ro-48-6791.

Mechanism of Action and Signaling Pathway

Imidazobenzodiazepines like Ro-48-6791 exert their effects by modulating the function of the GABA-A receptor, a ligand-gated ion channel.

References

- 1. prepchem.com [prepchem.com]

- 2. General α‐Amino 1,3,4‐Oxadiazole Synthesis via Late‐Stage Reductive Functionalization of Tertiary Amides and Lactams - PMC [pmc.ncbi.nlm.nih.gov]

- 3. prepchem.com [prepchem.com]

- 4. Synthesis of 2,5-Dialkyl-1,3,4-oxadiazoles Bearing Carboxymethylamino Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids [organic-chemistry.org]

- 6. A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and Development of Ro 48-8071, a Lanosterol Synthase Inhibitor

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This document provides information on Ro 48-8071, a lanosterol synthase inhibitor. The user's query for "Ro-48-6791" has been interpreted as a likely reference to Ro 48-8071, a compound with a more extensive and relevant research history in the context of enzyme inhibition and signaling pathways. The compound Ro48-6791 is an imidazobenzodiazepine derivative with a different mechanism of action.

Executive Summary

Ro 48-8071 is a potent, orally active, small-molecule inhibitor of the enzyme 2,3-oxidosqualene cyclase (OSC), also known as lanosterol synthase (LSS).[1][2][3] This enzyme catalyzes a critical step in the cholesterol biosynthesis pathway, the cyclization of 2,3-monoepoxysqualene to lanosterol.[3][4] Developed by Hoffmann-La Roche, Ro 48-8071 emerged from a screening program that initially targeted fungal OSC.[5] Its development was driven by the hypothesis that inhibiting cholesterol synthesis at a step downstream of HMG-CoA reductase could offer a more targeted approach to lowering cholesterol with a potentially better side-effect profile than statins.[6]

Preclinical studies have demonstrated the efficacy of Ro 48-8071 in lowering plasma cholesterol levels in various animal models.[6] Beyond its lipid-lowering effects, Ro 48-8071 has garnered significant attention for its potent anti-cancer properties. It has been shown to inhibit the proliferation and induce apoptosis in a wide range of cancer cell lines, including those of the breast, prostate, pancreas, colon, lung, and ovary.[7][8][9][10] This anti-neoplastic activity is attributed not only to the depletion of cellular cholesterol but also to the modulation of key signaling pathways, notably the deactivation of the JNK and ERK/MAPK pathways.[11][12]

This guide provides a comprehensive overview of the discovery, mechanism of action, preclinical development, and key experimental protocols associated with Ro 48-8071.

Discovery and Synthesis

The development of Ro 48-8071 originated from a medicinal chemistry program aimed at identifying novel inhibitors of 2,3-oxidosqualene cyclase. The initial leads for this program were compounds derived from a fungicide project that exhibited high affinity for both fungal and human OSC.[5] The core structural elements identified as crucial for inhibitory activity were an amine residue and an electrophilic carbonyl carbon within a benzophenone system, separated by a specific distance.[5]

The optimization process focused on modifying the substitution pattern of the benzophenone scaffold and exploring annelated heteroaryl systems to enhance binding affinity and metabolic stability.[5] This effort led to the identification of Ro 48-8071, a benzophenone derivative, as a lead compound with potent OSC inhibitory activity and favorable in vivo efficacy in lowering plasma cholesterol in hyperlipidemic hamsters.[5]

Mechanism of Action

Ro 48-8071 is a competitive and reversible inhibitor of 2,3-oxidosqualene:lanosterol cyclase.[1] By binding to the active site of LSS, it prevents the cyclization of (S)-2,3-oxidosqualene into lanosterol, a key precursor of cholesterol and steroid hormones. This inhibition leads to a reduction in de novo cholesterol synthesis.[6] A secondary consequence of LSS inhibition is the accumulation of the substrate, 2,3-oxidosqualene, which can be shunted into an alternative pathway to produce oxysterols like 24(S),25-epoxycholesterol.[6][13] These oxysterols are natural ligands for the Liver X Receptor (LXR), a nuclear receptor that plays a role in cholesterol homeostasis.[13]

The anti-cancer effects of Ro 48-8071 are multifactorial. Cholesterol is an essential component of cell membranes, particularly the lipid rafts that are critical for signal transduction. By depleting cellular cholesterol, Ro 48-8071 disrupts these signaling platforms. This disruption leads to the deactivation of pro-proliferative and anti-apoptotic signaling pathways, including the PI3K/Akt and the MAPK/JNK and ERK pathways.[7][11][14]

Caption: Mechanism of action of Ro 48-8071, inhibiting LSS and downstream signaling.

Preclinical Data

Ro 48-8071 demonstrates potent inhibition of its primary target, 2,3-oxidosqualene cyclase, with a half-maximal inhibitory concentration (IC50) in the nanomolar range. It also effectively blocks cholesterol synthesis in cell-based assays.

| Target/Assay | System | IC50 | Reference |

| 2,3-Oxidosqualene Cyclase (OSC) | Enzyme Assay | 6.5 nM | [15][16] |

| Cholesterol Synthesis | HepG2 cells | 1.5 nM | [16] |

The anti-proliferative activity of Ro 48-8071 has been evaluated in a variety of cancer cell lines. The IC50 values for cell viability are generally in the low micromolar range after 24 to 48 hours of treatment.

| Cancer Type | Cell Line | IC50 (µM) at 24h | IC50 (µM) at 48h | Reference |

| Breast | BT-474 | 9.51 ± 0.05 | 6.06 ± 0.23 | [8] |

| T47-D | 11.53 ± 0.36 | 7.76 ± 0.29 | [8] | |

| MCF-7 | 12.32 ± 0.59 | 6.34 ± 0.34 | [8] | |

| Colon | DLD-1 | 11.49 ± 0.24 | 6.93 ± 0.41 | [7] |

| LOVO | 9.46 ± 0.07 | 3.30 ± 0.54 | [7] | |

| Lung | H69AR | 10.84 ± 0.61 | 8.11 ± 0.36 | [7] |

| NCI-H23 | 14.19 ± 1.28 | 10.28 ± 0.30 | [7] | |

| A549 | 13.51 ± 0.93 | 9.26 ± 0.45 | [7] | |

| Pancreas | Capan-1 | 18.55 ± 1.62 | 13.68 ± 0.17 | [7] |

| BxPC-3 | 11.38 ± 0.62 | 7.11 ± 0.10 | [7] | |

| Ovarian | OVCAR-3 | 20.51 ± 0.33 | 11.29 ± 0.33 | [17] |

| SK-OV-3 | 18.28 ± 0.64 | 12.72 ± 0.52 | [17] | |

| Endometrial | Ishikawa | - | 0.968 µM | |

| KLE | - | 6.478 µM |

Ro 48-8071 has demonstrated significant anti-tumor efficacy in various xenograft models of human cancers, including breast, prostate, and pancreatic cancer.[8][10][14] Administration of Ro 48-8071 to mice bearing tumor xenografts resulted in a significant reduction in tumor growth and burden, with no apparent toxicity at the doses administered.[8][14] In addition to its anti-cancer effects, Ro 48-8071 has been shown to effectively lower LDL cholesterol in hamsters, squirrel monkeys, and minipigs.[6]

Experimental Protocols

This protocol outlines a general method for determining the inhibitory activity of compounds against LSS.

Materials:

-

Purified LSS enzyme or microsomal fraction containing LSS.

-

(S)-2,3-oxidosqualene (substrate), often radiolabeled (e.g., [³H]-(S)-2,3-oxidosqualene).

-

Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4, 0.1% Triton X-100.

-

Test compound (e.g., Ro 48-8071) dissolved in a suitable solvent (e.g., DMSO).

-

Quenching Solution: e.g., 2 M KOH in 90% ethanol.

-

Organic Solvent for extraction (e.g., hexane).

-

Scintillation cocktail and scintillation counter.

Procedure:

-

Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing the assay buffer and the desired concentration of the test compound.

-

Enzyme Addition: Add the purified LSS enzyme or microsomal fraction to the reaction mixture.

-

Pre-incubation: Pre-incubate the mixture at 37°C for a short period (e.g., 5 minutes).

-

Reaction Initiation: Initiate the reaction by adding the radiolabeled substrate, (S)-2,3-oxidosqualene.

-

Incubation: Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

-

Reaction Quenching: Stop the reaction by adding the quenching solution.

-

Product Extraction: Extract the lipid-soluble product (lanosterol) by adding an organic solvent like hexane, followed by vigorous mixing and centrifugation to separate the phases.

-

Quantification: Transfer the organic phase to a scintillation vial, evaporate the solvent, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the amount of product formed and determine the percentage of inhibition at different concentrations of the test compound to calculate the IC50 value.

Caption: A typical experimental workflow for an in vitro LSS inhibition assay.

This assay is used to determine the effect of Ro 48-8071 on the viability of cancer cell lines.

Procedure:

-

Cell Seeding: Seed cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of Ro 48-8071 for the desired duration (e.g., 24, 48 hours).

-

Cell Fixation: After treatment, fix the cells with trichloroacetic acid (TCA).

-

Staining: Stain the fixed cells with Sulforhodamine B (SRB) solution.

-

Washing: Wash away the unbound dye.

-

Dye Solubilization: Solubilize the protein-bound dye with a Tris-base solution.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 510 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

This technique is used to assess the effect of Ro 48-8071 on the phosphorylation status and expression levels of proteins in signaling pathways like MAPK/JNK and ERK.

Procedure:

-

Cell Treatment and Lysis: Treat cells with Ro 48-8071, then lyse the cells to extract total protein.

-

Protein Quantification: Determine the protein concentration of the lysates.

-

SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: Block the membrane to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., phospho-JNK, total JNK, phospho-ERK, total ERK).

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to determine changes in protein expression or phosphorylation.

Future Directions

The preclinical data for Ro 48-8071 are compelling, highlighting its potential as both a cholesterol-lowering agent and a novel anti-cancer therapeutic. Its dual mechanism of action, involving both cholesterol depletion and modulation of critical signaling pathways, makes it an attractive candidate for further development. While no clinical trial data for Ro 48-8071 is publicly available, its efficacy in various cancer models suggests that it could be a valuable therapeutic option, particularly for hormone-dependent and aggressive cancers. Further research is warranted to explore its clinical potential, including its safety and efficacy in human subjects, and to identify predictive biomarkers for patient stratification. The development of more potent and selective LSS inhibitors based on the Ro 48-8071 scaffold also represents a promising avenue for future drug discovery efforts.[10]

References

- 1. R048-8071 (PD008220, CMYCCJYVZIMDFU-UHFFFAOYSA-N) [probes-drugs.org]

- 2. spandidos-publications.com [spandidos-publications.com]

- 3. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 4. Inhibition of 2,3-oxidosqualene cyclase and sterol biosynthesis by 10- and 19-azasqualene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and structure-activity studies of novel orally active non-terpenoic 2,3-oxidosqualene cyclase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Ro 48-8.071, a new 2,3-oxidosqualene:lanosterol cyclase inhibitor lowering plasma cholesterol in hamsters, squirrel monkeys, and minipigs: comparison to simvastatin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. taylorfrancis.com [taylorfrancis.com]

- 8. Synthesis and inhibition studies of sulfur-substituted squalene oxide analogues as mechanism-based inhibitors of 2,3-oxidosqualene-lanosterol cyclase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. RO-488071 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 10. Modulation of lanosterol synthase drives 24,25-epoxysterol synthesis and oligodendrocyte formation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. tandfonline.com [tandfonline.com]

- 13. Lord of the rings--the mechanism for oxidosqualene:lanosterol cyclase becomes crystal clear - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. medchemexpress.com [medchemexpress.com]

- 15. Crystal structure of a squalene cyclase in complex with the potential anticholesteremic drug Ro48-8071 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. ovid.com [ovid.com]

- 17. researchgate.net [researchgate.net]

Ro-48-6791: A Technical Guide for Preclinical Research Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ro-48-6791 is a potent, short-acting imidazobenzodiazepine derivative that functions as a positive allosteric modulator of the GABA_A receptor.[1][2] Initially developed for intravenous anesthesia and conscious sedation, its well-defined mechanism of action and high potency make it a valuable, albeit underutilized, tool for preclinical research.[1][2] This guide provides an in-depth overview of Ro-48-6791, its mechanism of action, and potential preclinical applications, with a focus on its use as a reference compound in the study of GABAergic neurotransmission. Detailed experimental protocols and data presentation are included to facilitate its integration into research workflows.

Introduction

Ro-48-6791 was developed by Hoffmann-La Roche in the 1990s as a water-soluble alternative to midazolam for anesthetic induction.[1][2] It is characterized by a rapid onset and short duration of action.[2] Although its clinical development was discontinued, its specific and potent interaction with the GABA_A receptor makes it a useful pharmacological tool for in vitro and in vivo studies of the GABAergic system.[1][2]

Mechanism of Action: Potentiation of GABAergic Signaling

Ro-48-6791 is a GABA_A receptor agonist.[1] Like other benzodiazepines, Ro-48-6791 binds to the benzodiazepine site on the GABA_A receptor, a ligand-gated ion channel. This binding allosterically modulates the receptor, increasing the affinity of the main inhibitory neurotransmitter, gamma-aminobutyric acid (GABA). The enhanced binding of GABA leads to an increased frequency of chloride channel opening, resulting in an influx of chloride ions into the neuron. This hyperpolarizes the neuron, making it less likely to fire an action potential and thus leading to central nervous system depression.

References

The Pharmacological Profile of Ro-48-6791: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ro-48-6791 is an imidazobenzodiazepine derivative developed by Hoffmann-LaRoche in the 1990s as a short-acting intravenous anesthetic and sedative. As a positive allosteric modulator of the γ-aminobutyric acid type A (GABAA) receptor, it enhances the inhibitory effects of GABA, the primary inhibitory neurotransmitter in the central nervous system. Exhibiting a potency four to six times greater than midazolam, Ro-48-6791 was designed to offer a rapid onset and short duration of action. Despite promising initial characteristics, its clinical development was discontinued. This technical guide provides a comprehensive overview of the pharmacological profile of Ro-48-6791, summarizing available quantitative data, outlining key experimental methodologies, and visualizing its mechanism of action and relevant experimental workflows. While specific quantitative data on binding affinity and subtype selectivity are not extensively available in publicly accessible literature, this guide consolidates the known pharmacological properties to serve as a resource for researchers in neuroscience and drug development.

Introduction

Ro-48-6791 is a water-soluble imidazobenzodiazepine derivative that acts as a positive allosteric modulator of the GABAA receptor. It was developed with the goal of providing a rapidly acting and short-lasting anesthetic agent for procedural sedation and induction of anesthesia. Its mechanism of action is consistent with other benzodiazepines, which bind to a specific site on the GABAA receptor, distinct from the GABA binding site, to enhance the receptor's affinity for GABA and increase the frequency of chloride channel opening. This leads to hyperpolarization of the neuron and subsequent inhibition of neurotransmission.

Clinical studies demonstrated that Ro-48-6791 is approximately four to six times more potent than the widely used benzodiazepine, midazolam. However, its development was halted, and it never reached commercialization. This document aims to collate the available pharmacological data on Ro-48-6791 to provide a detailed technical resource.

Mechanism of Action: Allosteric Modulation of the GABAA Receptor

Ro-48-6791 exerts its pharmacological effects by binding to the benzodiazepine site on the GABAA receptor, which is a ligand-gated ion channel. This binding event does not directly open the chloride channel but rather enhances the effect of GABA. This positive allosteric modulation results in an increased frequency of channel opening in the presence of GABA, leading to a greater influx of chloride ions and a more pronounced hyperpolarization of the neuronal membrane.

Quantitative Pharmacological Data

While comprehensive public data on the binding affinity and selectivity of Ro-48-6791 across different GABAA receptor subtypes is limited, some key quantitative parameters have been reported in clinical studies.

| Parameter | Value | Species/Model | Method | Reference |

| Potency vs. Midazolam | 4-6 times more potent | Human | Clinical Studies | N/A |

| EC50 (EEG Effect) | 72 ± 25 µg/L | Human (Young Subjects) | Pharmacokinetic-pharmacodynamic modeling | N/A |

| EC50 (EEG Effect) | 44 ± 15 µg/L | Human (Elderly Subjects) | Pharmacokinetic-pharmacodynamic modeling | N/A |

| Binding Affinity (Ki) | Not Publicly Available | - | Radioligand Binding Assays | - |

| Selectivity Profile | Not Publicly Available | - | Radioligand Binding Assays | - |

| Efficacy (Emax) | Not Publicly Available | - | Electrophysiology | - |

Experimental Protocols

The characterization of a benzodiazepine like Ro-48-6791 typically involves a series of in vitro and in vivo experiments to determine its pharmacological profile. Below are detailed methodologies for key experiments that would have been employed.

Radioligand Binding Assays

These assays are crucial for determining the binding affinity (Ki) and selectivity of a compound for its target receptor.

Protocol:

-

Membrane Preparation:

-

Tissues (e.g., rat cerebral cortex) or cells expressing specific GABAA receptor subtypes are homogenized in a suitable buffer.

-

The homogenate is centrifuged to pellet the cell membranes.

-

The membrane pellet is washed and resuspended in the assay buffer.

-

-

Competitive Binding Assay:

-

A constant concentration of a radiolabeled benzodiazepine ligand (e.g., [3H]-Flunitrazepam) is incubated with the membrane preparation.

-

Increasing concentrations of the unlabeled test compound (Ro-48-6791) are added to compete for binding with the radioligand.

-

The mixture is incubated to allow binding to reach equilibrium.

-

-

Separation and Quantification:

-

The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with bound radioligand.

-

The filters are washed to remove unbound radioligand.

-

The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.

-

-

Data Analysis:

-

The data are used to generate a competition curve, from which the IC50 (the concentration of Ro-48-6791 that inhibits 50% of the specific binding of the radioligand) is determined.

-

The binding affinity (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation.

-

Electrophysiological Assays (Two-Electrode Voltage Clamp)

Electrophysiology is used to measure the functional effects of a compound on ion channel activity. The two-electrode voltage clamp technique, often using Xenopus oocytes expressing specific GABAA receptor subtypes, is a common method.

Protocol:

-

Oocyte Preparation:

-

Xenopus laevis oocytes are harvested and prepared.

-

cRNA encoding the desired α, β, and γ subunits of the GABAA receptor is injected into the oocytes.

-

The oocytes are incubated for several days to allow for the expression of functional receptors on the cell surface.

-

-

Electrophysiological Recording:

-

An oocyte is placed in a recording chamber and impaled with two microelectrodes (one for voltage sensing and one for current injection).

-

The membrane potential is clamped at a holding potential (e.g., -70 mV).

-

A baseline current is established.

-

-

Drug Application:

-

A submaximal concentration of GABA is applied to the oocyte to elicit a control chloride current.

-

After washout, GABA is co-applied with various concentrations of Ro-48-6791.

-

-

Data Analysis:

-

The potentiation of the GABA-evoked current by Ro-48-6791 is measured.

-

A dose-response curve is constructed by plotting the percentage potentiation against the concentration of Ro-48-6791.

-

The EC50 (the concentration of Ro-48-6791 that produces 50% of the maximal potentiation) and the Emax (the maximum potentiation) are determined from this curve.

-

Signaling Pathways

The primary signaling pathway affected by Ro-48-6791 is the GABAergic inhibitory neurotransmission pathway. By potentiating the action of GABA at the GABAA receptor, Ro-48-6791 enhances the influx of chloride ions, leading to hyperpolarization of the postsynaptic neuron. This makes the neuron less likely to fire an action potential, resulting in central nervous system depression, sedation, and anxiolysis. There is no publicly available evidence to suggest that Ro-48-6791 significantly modulates other intracellular signaling cascades directly.

Initial clinical investigation of Ro-48-6791

An In-Depth Technical Guide to the Initial Clinical Investigation of Ro-48-6791

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial clinical investigation of Ro-48-6791, an imidazobenzodiazepine derivative developed by Hoffman-LaRoche. The document details the compound's mechanism of action, summarizes key clinical findings, and presents detailed experimental protocols from its early-phase human trials.

Core Compound Information

Ro-48-6791 was developed in the 1990s as a short-acting anesthetic and sedative, intended as a potential alternative to midazolam.[1] It is a water-soluble, full agonist at the benzodiazepine receptor, demonstrating a rapid onset and short duration of action.[2] Preclinical and early clinical studies revealed it to be approximately four to six times more potent than midazolam.[3] Despite promising initial properties, its clinical development was halted after Phase II trials as it was not deemed to offer significant advantages over existing anesthetic agents like propofol and midazolam.[1]

Mechanism of Action

Ro-48-6791 exerts its effects by acting as a positive allosteric modulator of the gamma-aminobutyric acid type A (GABA-A) receptor.[2][4] The binding of Ro-48-6791 to the benzodiazepine site on the GABA-A receptor enhances the effect of the endogenous neurotransmitter GABA.[4] This potentiation leads to an increased frequency of chloride channel opening, resulting in an influx of chloride ions into the neuron.[4][5] The subsequent hyperpolarization of the neuronal membrane makes it more difficult for the neuron to fire, leading to the central nervous system depressant effects of sedation, anxiolysis, and amnesia.[6]

Signaling Pathway

The signaling pathway of Ro-48-6791 at the GABA-A receptor is depicted below.

Clinical Investigations

The initial clinical development of Ro-48-6791 included a first-in-human Phase I trial and subsequent comparative studies in different age groups.

First-in-Human Phase I Study

A key Phase I study investigated the pharmacokinetics and pharmacodynamics of ascending doses of Ro-48-6791 in healthy male subjects, with midazolam as a comparator.[3] This double-blind, five-way crossover study administered Ro-48-6791 as a slow intravenous infusion in doses ranging from 0.1 mg to 3 mg.[3] The primary pharmacodynamic endpoints were saccadic eye movements and electroencephalography (EEG).[3]

Comparative Study in Young and Elderly Subjects

A randomized, double-blind crossover study compared the concentration-effect relationships of Ro-48-6791 and midazolam in young and elderly male volunteers.[7] The study utilized computer-controlled infusion pumps to achieve a deep hypnotic state, defined by the loss of response to loud verbal commands and a median EEG frequency below 4 Hz.[7] This study was instrumental in characterizing the age-related differences in the pharmacokinetics and pharmacodynamics of Ro-48-6791.[7]

Experimental Protocols

Phase I Study Protocol (Dingemanse et al., 1997)

-

Study Design: Double-blind, placebo-controlled, five-way crossover.

-

Subjects: Two sequential groups of five healthy male subjects.

-

Treatments:

-

Group 1: Ascending doses of Ro-48-6791 (0.1 mg, 0.3 mg, 1 mg), placebo, and a fixed dose of midazolam (0.1 mg/kg).

-

Group 2: Ascending doses of Ro-48-6791 (1 mg, 2 mg, 3 mg), placebo, and a fixed dose of midazolam (0.1 mg/kg).

-

-

Drug Administration: Slow intravenous infusion over 20 minutes. Infusion was stopped if sedation became too pronounced for the proper performance of tests.

-

Pharmacokinetic Sampling: Frequent blood samples were collected for pharmacokinetic analysis, which was based on a two-compartment model.

-

Pharmacodynamic Assessments:

-

Saccadic Eye Movements: Saccadic peak velocity was measured as an indicator of CNS depression.

-

Electroencephalography (EEG): Beta-power of the EEG was recorded to assess sedative effects.

-

Experimental Workflow: Phase I First-in-Human Study

Quantitative Data Summary

The initial clinical trials of Ro-48-6791 provided valuable quantitative data on its pharmacokinetic and pharmacodynamic properties, particularly in comparison to midazolam.

Pharmacokinetic Parameters

| Parameter | Ro-48-6791 | Midazolam | Study |

| Volume of Distribution (Vss) | 171 ± 65 L | 41 ± 10 L | Dingemanse et al., 1997[3] |

| Plasma Clearance | 2.2 ± 0.9 L/min | 0.42 ± 0.11 L/min | Dingemanse et al., 1997[3] |

| Total Clearance | 1410 ± 380 ml/min | 399 ± 91 ml/min | Hering et al., 1996[7] |

| Central Volume of Distribution | 20.5 ± 7.1 L | 7.9 ± 3.0 L | Hering et al., 1996[7] |

Pharmacodynamic and Clinical Parameters

| Parameter | Ro-48-6791 | Midazolam | Study |

| Potency (vs. Midazolam) | 4 to 6 times higher | - | Dingemanse et al., 1997[3] |

| Potency (vs. Midazolam) | 2.5 times higher | - | Hering et al., 1996[7] |

| Recovery Period (Young Subjects) | Reduced by 66% | - | Hering et al., 1996[7] |

| Recovery Period (Elderly Subjects) | Reduced by 45% | - | Hering et al., 1996[7] |

Clinical Outcome and Conclusion

Although the initial clinical investigations demonstrated that Ro-48-6791 is a potent, short-acting benzodiazepine with a faster recovery profile compared to midazolam, its development was ultimately discontinued.[1][7] When compared to propofol, Ro-48-6791 showed less respiratory depression but was associated with a longer recovery time.[1] In comparison to midazolam, it exhibited less synergistic effect on opioid-induced analgesia and produced more pronounced side effects, such as dizziness, post-procedure.[1] Consequently, Ro-48-6791 was not considered to have a significant clinical advantage over the existing standard-of-care medications, leading to the cessation of its clinical development.[1] The compound remains in use for scientific research purposes.[1]

References

- 1. Ro48-6791 - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Integrated pharmacokinetics and pharmacodynamics of Ro 48-6791, a new benzodiazepine, in comparison with midazolam during first administration to healthy male subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benzoinfo.com [benzoinfo.com]

- 5. Benzodiazepine modulation of GABA(A) receptor opening frequency depends on activation context: a patch clamp and simulation study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ClinPGx [clinpgx.org]

- 7. [RO 48-6791--a short acting benzodiazepine. Pharmacokinetics and pharmacodynamics in young and old subjects in comparison to midazolam] - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Ro-48-8071 (Probable Intended Compound) in In Vivo Animal Models

Disclaimer: The user's query specified "Ro-48-6791," a benzodiazepine for which there is limited public data on in vivo animal studies. However, the detailed request for protocols related to conditions like hyperlipidemia and cancer, along with signaling pathways, strongly suggests a possible typographical error and that the intended compound of interest is Ro-48-8071 , a potent inhibitor of 2,3-oxidosqualene cyclase (OSC), also known as lanosterol synthase. The following information is based on the extensive research available for Ro-48-8071.

Introduction

Ro-48-8071 is a selective and potent inhibitor of the enzyme 2,3-oxidosqualene:lanosterol cyclase (OSC), a critical enzyme in the cholesterol biosynthesis pathway downstream of HMG-CoA reductase.[1][2] Its mechanism of action involves blocking the conversion of 2,3-monoepoxysqualene to lanosterol, thereby inhibiting the production of cholesterol.[1][3] This targeted inhibition has shown therapeutic potential in preclinical animal models for hypercholesterolemia and certain types of cancer. These notes provide a summary of key in vivo findings and detailed experimental protocols for researchers.

Mechanism of Action: Cholesterol Biosynthesis Inhibition

Ro-48-8071's primary mechanism is the inhibition of lanosterol synthase. This leads to a reduction in cholesterol synthesis and an accumulation of the upstream intermediate, monooxidosqualene.[1] A secondary effect that may contribute to its cholesterol-lowering properties is the production of epoxysterols, which can suppress the expression of HMG-CoA reductase, creating a synergistic negative feedback loop on the cholesterol synthesis pathway.[1]

Figure 1: Inhibition of Cholesterol Biosynthesis by Ro-48-8071.

Quantitative Data from In Vivo Animal Studies

The following tables summarize the quantitative data from various preclinical studies involving Ro-48-8071.

Table 1: Efficacy of Ro-48-8071 in Hyperlipidemia Animal Models

| Animal Model | Dosage | Treatment Duration | Key Findings | Reference |

| Hamsters | Not Specified | Not Specified | ~60% reduction in LDL cholesterol. | [1] |

| Squirrel Monkeys | Not Specified | Not Specified | At least 30% reduction in LDL cholesterol. | [1] |

| Göttingen Minipigs | Not Specified | Not Specified | At least 30% reduction in LDL cholesterol. | [1] |

| BALB/c Mice | 20 mg/kg/day in diet | 7 days | >50% inhibition of cholesterol synthesis in the small intestine. | [4] |

Table 2: Efficacy of Ro-48-8071 in Oncology Animal Models

| Animal Model | Cancer Type | Dosage | Treatment Duration | Key Findings | Reference |

| Nude Mice | Epithelial Ovarian Cancer (SK-OV-3 xenograft) | 20 or 40 mg/kg/day (i.p.) | 27 days | Significant tumor growth suppression (171 ± 20 mm³ vs. 336 ± 60 mm³ in controls). | [3][5] |

| Nude Mice | Breast Cancer (BT-474 xenograft) | Not Specified | Not Specified | Prevented tumor growth. | [2] |

Experimental Protocols

Protocol 1: Evaluation of Anti-Hyperlipidemic Effects in BALB/c Mice

This protocol is based on the study by Chuang et al. (2014).[4]

1. Animal Model:

-

Species: BALB/c mice.

-

Housing: Standard housing conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

2. Diet and Drug Administration:

-

Control Group: Fed a standard chow diet.

-

Treatment Group: Fed a chow diet containing Ro-48-8071 at a concentration calculated to provide a daily dose of 20 mg/kg of body weight.

3. Experimental Workflow:

Figure 2: Workflow for Hyperlipidemia Study in Mice.

4. Sample Collection and Analysis:

-

At the end of the treatment period, euthanize mice and collect tissues (small intestine, large intestine, stomach, and liver).

-

Measure cholesterol synthesis rates in the collected tissues.

-

Collect feces to measure neutral and acidic sterol excretion.

Protocol 2: Evaluation of Anti-Tumor Efficacy in an Ovarian Cancer Xenograft Model

This protocol is based on the study by Liang et al. (2023).[3][5]

1. Animal Model:

-

Species: Nude mice (immunocompromised).

-

Cell Line: SK-OV-3 human epithelial ovarian cancer cells.

2. Tumor Xenograft Implantation:

-

Subcutaneously inject SK-OV-3 cells into the flanks of the nude mice.

-

Monitor tumor growth until tumors reach a volume of approximately 100 mm³.

3. Drug Administration:

-

Control Group: Administer daily intraperitoneal (i.p.) injections of a vehicle control (e.g., PBS).

-

Treatment Groups: Administer daily i.p. injections of Ro-48-8071 at doses of 20 mg/kg and 40 mg/kg.